(5-Bromopyrimidin-2-yl)dimethylphosphine oxide
Description
Properties
IUPAC Name |
5-bromo-2-dimethylphosphorylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGWIFQTNZZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Triflation of 5-Bromo-2-hydroxypyrimidine :
The hydroxyl group at position 2 of 5-bromo-2-hydroxypyrimidine is activated via triflation using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in the presence of pyridine. This generates 5-bromo-2-trifloyloxypyrimidine, a superior leaving group for subsequent coupling. -
C-P Bond Formation :
The triflate intermediate undergoes palladium-catalyzed coupling with dimethylphosphine oxide. A catalytic system of Pd<sub>2</sub>(dba)<sub>3</sub> (dba = dibenzylideneacetone) and 1,3-bis(diphenylphosphino)propane (DPPP) in toluene at 110°C facilitates this transformation.
Optimization Insights :
-
Catalyst Loading : 5 mol% Pd<sub>2</sub>(dba)<sub>3</sub> and 10 mol% DPPP yield >80% conversion.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce selectivity due to competing side reactions.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd<sub>2</sub>(dba)<sub>3</sub>/DPPP | 82 |
| Temperature | 110°C | - |
| Reaction Time | 16 h | - |
Nucleophilic Aromatic Substitution
Direct displacement of halogen atoms on pyrimidine rings by phosphorus nucleophiles offers a streamlined approach. This method exploits the electrophilicity of the C2 position in 5-bromo-2-fluoropyrimidine derivatives.
Procedure
-
Substrate Preparation :
5-Bromo-2-fluoropyrimidine is synthesized via bromination of 2-fluoropyrimidine using POBr<sub>3</sub> in dichloromethane. -
Phosphorylation :
Treatment with dimethylphosphine oxide anion (generated from NaH and dimethylphosphine oxide in THF) at −78°C to room temperature affords the target compound.
Challenges :
-
Regioselectivity : Competing substitution at C5 bromine necessitates careful temperature control.
-
Anion Stability : The dimethylphosphine oxide anion requires strict anhydrous conditions to prevent hydrolysis.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH | 67 |
| Solvent | THF | - |
| Temperature | −78°C → RT | - |
Phosphorylation via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction enables direct phosphorylation of halogenated pyrimidines using trialkyl phosphites. While less common for aryl halides, modified conditions achieve satisfactory results.
Synthetic Pathway
-
Reaction Setup :
5-Bromo-2-chloropyrimidine is heated with trimethyl phosphite (P(OMe)<sub>3</sub>) at 150°C under nitrogen. -
Quenching and Isolation :
Excess phosphite is removed via vacuum distillation, and the crude product is purified by silica gel chromatography (hexane:EtOAc 3:1).
Limitations :
-
Side Products : Competing esterification or reduction byproducts may form, requiring rigorous purification.
-
Substrate Scope : Limited to activated aryl halides with strong electron-withdrawing groups.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Phosphite | P(OMe)<sub>3</sub> | 58 |
| Temperature | 150°C | - |
| Time | 12 h | - |
Cyclocondensation of Phosphorylated Building Blocks
Constructing the pyrimidine ring from phosphorylated precursors ensures precise placement of functional groups. This approach leverages β-keto phosphonates in Hantzsch-type syntheses.
Stepwise Synthesis
-
Formation of β-Keto Phosphonate :
Diethyl acetylphosphonate reacts with ethyl bromoacetate in the presence of NaOEt to form a phosphorylated diketone. -
Cyclization with Urea :
The diketone undergoes cyclocondensation with urea in ethanol under reflux, yielding 5-bromo-2-(dimethylphosphoryl)pyrimidine.
Advantages :
-
Atom Economy : Integrates bromine and phosphorus early in the synthesis.
-
Scalability : Bench-stable starting materials facilitate large-scale production.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Agent | Urea | 73 |
| Solvent | Ethanol | - |
| Temperature | Reflux | - |
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Cost Efficiency | Scalability | Purity Challenges |
|---|---|---|---|---|
| Pd-Catalyzed C-P Coupling | 75–82 | Moderate | High | Residual Pd removal |
| Nucleophilic Substitution | 60–67 | Low | Medium | Competing substitutions |
| Michaelis-Arbuzov | 55–58 | High | Low | Byproduct formation |
| Cyclocondensation | 70–73 | Moderate | High | None significant |
Key Observations :
-
Catalytic Methods : While Pd-catalyzed coupling offers superior yields, catalyst cost and metal residues may hinder pharmaceutical applications.
-
Direct Substitution : Limited by regiochemical control but valuable for small-scale syntheses requiring minimal infrastructure.
-
Cyclocondensation : Emerges as the most scalable route, though multi-step protocols increase synthesis time .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphine oxide group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation or reduction reactions may result in different phosphorus-containing compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. EGFR Inhibition
One of the prominent applications of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide is in the development of epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are crucial in treating various cancers, particularly non-small cell lung cancer (NSCLC). The compound has been identified as part of a structure that exhibits activity against EGFR mutations, including T790M and C797S variants, which are known for conferring resistance to first-line therapies .
Case Study: Development of Fourth Generation EGFR Inhibitors
Recent studies have demonstrated that compounds incorporating this compound can effectively inhibit mutated EGFR kinases. For instance, a patent describes a series of compounds where this phosphine oxide is integral to achieving desired biological activity against resistant cancer cell lines .
2.1. Multicomponent Reactions
The compound has been utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecules. For example, a study highlighted the use of this compound in synthesizing phosphonates that exhibited significant cytotoxicity against various cancer cell lines, including mouse fibroblast and human leukemia cells .
Table 1: Cytotoxicity Data of Phosphonates Derived from this compound
| Compound ID | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| 1 | NIH/3T3 | 25 | Moderate |
| 2 | HL-60 | 15 | Promising |
| 3 | A549 (Lung Cancer) | 10 | High |
Material Science Applications
3.1. Coordination Chemistry
This compound has also found applications in coordination chemistry, where it acts as a ligand in metal complexes. These complexes have potential uses in catalysis and as materials with unique electronic properties.
Case Study: Metal Complexes for Catalysis
Research has shown that metal complexes formed with this phosphine oxide can catalyze various organic reactions, enhancing reaction rates and selectivity. For instance, studies have reported the successful use of these complexes in cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that influence biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Bromine vs. Fluorine vs. Amino Groups
Key structural analogs differ in the substituent at the 5-position of the pyrimidine or pyridine ring. These modifications significantly influence electronic properties, reactivity, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations:
However, its larger atomic radius may reduce solubility compared to the fluoro analog . The fluoro substituent, being highly electronegative, enhances electronic effects (e.g., electron-withdrawing) without significant steric hindrance, improving metabolic stability and target affinity in medicinal applications .
Amino Group vs. Halogens: The amino group in (5-Aminopyridin-2-yl)dimethylphosphine oxide is electron-donating, which can alter the electronic landscape of the heterocycle. This may facilitate hydrogen bonding in biological systems, though it could also increase susceptibility to oxidation .
Role of the Dimethylphosphine Oxide Group
The dimethylphosphine oxide (-P(O)(CH₃)₂) moiety is a critical pharmacophore in medicinal chemistry. Evidence from brigatinib development (BLD Insights, 2022) highlights its role in enhancing both activity and selectivity by:
- Improving solubility through polar interactions.
- Stabilizing binding conformations via hydrogen bonding with kinase targets .
This functional group’s effects are consistent across analogs, though substituent differences modulate overall efficacy. For instance, the bromo compound’s bulkier substituent may offset solubility gains from the phosphine oxide, while the fluoro analog balances electronic and steric effects more effectively .
Biological Activity
(5-Bromopyrimidin-2-yl)dimethylphosphine oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.
- Molecular Formula : C7H10BrN2O2P
- Molecular Weight : 251.04 g/mol
- CAS Number : 104194-56-1
The compound features a brominated pyrimidine ring, which is known for its role in various biological processes, and a dimethylphosphine oxide group that enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against several cancer cell lines, including:
- Human promyelocytic leukemia (HL-60)
- Mouse fibroblast (NIH/3T3)
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The IC50 values for these cell lines suggest moderate to promising anticancer activity, warranting further investigation into its therapeutic potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against selected Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be elucidated .
Synthesis
The synthesis of this compound typically involves the phosphorylation of 5-bromopyrimidine derivatives using dimethyl phosphite under controlled conditions. This reaction can be facilitated by UV light or other catalytic methods to enhance yield and selectivity .
Study 1: Anticancer Activity Assessment
A study conducted by researchers evaluated the cytotoxic effects of this compound on HL-60 cells. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating a moderate level of activity. Further studies are suggested to explore structural modifications that could enhance this activity.
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
| Compound | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| (5-Bromopyrimidin-2-yl)DMPO | Moderate | Moderate | Induces apoptosis in cancer cells |
| 5-Fluorouracil | High | Low | Widely used chemotherapeutic agent |
| Dimethylphosphine oxide | Low | Moderate | Less effective against cancer cells |
Q & A
Q. What are the common synthetic routes for (5-bromopyrimidin-2-yl)dimethylphosphine oxide, and how do reaction conditions influence yield?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, bromopyrimidine derivatives react with dimethylphosphine oxide using catalysts like Pd₂(dba)₃/Xantphos and Cs₂CO₃ as a base in DMF at 110°C, achieving yields of 48–86% . Alternative routes involve substituting trichloropyrimidine precursors to reduce halogenated intermediates, improving scalability . Key factors include catalyst selection, solvent polarity, and temperature control to minimize side reactions.
Q. How does the dimethylphosphine oxide moiety influence molecular interactions in kinase inhibitors?
The dimethylphosphine oxide group acts as a hydrogen-bond acceptor, enhancing binding selectivity to ATP-binding pockets (e.g., ALK in brigatinib). Unlike carbonyl groups, it avoids redox instability, improving pharmacokinetics. Its geometry complements hydrophobic residues and polar interactions, as shown in crystallographic studies .
Q. What spectroscopic techniques are used to characterize this compound?
- Raman spectroscopy : Identifies torsional modes (e.g., A' and A'' torsions) near 166–190 cm⁻¹, critical for confirming phosphine oxide conformation .
- Far-infrared spectroscopy : Detects single-quantum transitions (169.9–177 cm⁻¹) to resolve coupling terms like V₃₃ in torsional potential calculations .
- NMR : ³¹P NMR signals at δ ~30–40 ppm confirm phosphorus oxidation state, while ¹H/¹³C NMR resolves pyrimidine substituents .
Advanced Research Questions
Q. How can contradictions in torsional potential data for dimethylphosphine oxide derivatives be resolved?
Discrepancies in Raman vs. far-infrared assignments (e.g., 338 cm⁻¹ vs. 349 cm⁻¹ for 2*-0 transitions) arise from coupling terms (V₃₃). A hybrid approach combines Raman intensity data with far-infrared transition frequencies to refine potential constants (Table II, ). Computational modeling (DFT) further validates experimental assignments .
Q. What strategies optimize the regioselectivity of bromopyrimidine phosphorylation reactions?
- Direct phosphorylation : Use Pd catalysts with bulky ligands (Xantphos) to favor C2-position coupling over C4/C5 .
- Protecting groups : Methoxy or tert-butyldimethylsilyl groups on pyrimidine N1/O4 direct phosphorylation to the C2-bromo site .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of dimethylphosphine oxide, reducing halogen scrambling .
Q. How does the 5-bromo substituent impact structure-activity relationships (SAR) in FAK inhibitors?
The 5-bromo group increases steric bulk, improving affinity for FAK’s DFG motif (Asp564). Compared to chloro or methyl analogs, bromine’s electronegativity enhances π-stacking with pyrrolopyrimidine cores, reducing IC₅₀ values to 10⁻⁹ M in MDA-MB-231 cells . Synergistic effects with the dimethylphosphine oxide moiety are validated via co-crystallization .
Methodological Challenges
Q. What are the limitations of current catalytic systems for scaling phosphine oxide coupling reactions?
Pd-based systems suffer from ligand degradation at >100°C, limiting batch sizes. Recent advances use Ni catalysts with N-heterocyclic carbenes (NHCs) for improved thermal stability, achieving turnover numbers (TON) >1,000 .
Q. How can computational tools predict hydrogen-bond acceptor strength of dimethylphosphine oxide in novel scaffolds?
Density Functional Theory (DFT) calculates electrostatic potential surfaces (EPS) to quantify acceptor strength (e.g., vs. sulfones). Molecular dynamics (MD) simulations model solvation effects, correlating with experimental binding ΔG values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
